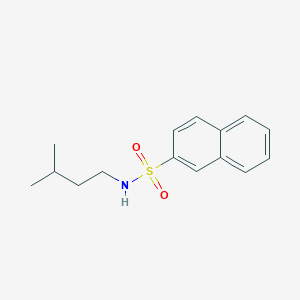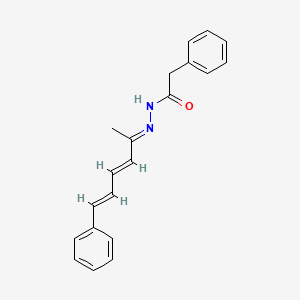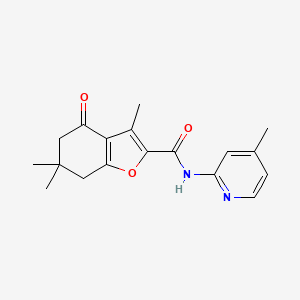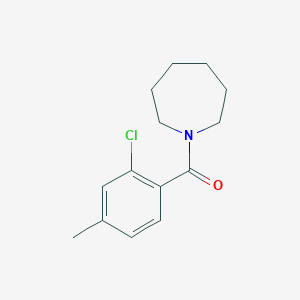
1-benzyl-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(4-methylbenzyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity in recent years due to its stimulant effects. BZP is often used as a recreational drug, but it also has potential applications in scientific research.
作用機序
The exact mechanism of action of BZP is not fully understood, but it is believed to act on the central nervous system by increasing the release of certain neurotransmitters, such as dopamine and serotonin. This leads to an increase in alertness, energy, and mood.
Biochemical and Physiological Effects:
BZP has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, sweating, and muscle tension. These effects are similar to those produced by other stimulant drugs, such as amphetamines.
実験室実験の利点と制限
BZP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-defined mechanism of action, which makes it useful for studying the effects of other stimulant drugs. However, BZP also has several limitations. Its effects on the body are similar to those of other stimulant drugs, which can make it difficult to distinguish its effects from those of other compounds. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on BZP. One area of interest is the development of new drugs that have similar effects to BZP but with fewer side effects. Another area of interest is the use of BZP as a research tool to study the mechanisms of action of other stimulant drugs. Finally, there is potential for BZP to be used as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. Further research is needed to fully understand the potential applications of BZP in these areas.
合成法
BZP can be synthesized through a number of different methods. One common method involves the reaction of benzyl chloride and 4-methylbenzyl chloride with piperazine in the presence of a base catalyst. This reaction produces BZP as the main product. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
BZP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant effects on the central nervous system, which can be useful in studying the mechanisms of action of other stimulant drugs. BZP has also been shown to affect the levels of certain neurotransmitters in the brain, which can provide insights into the regulation of these neurotransmitters.
特性
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIYLIRBEDSOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)

![2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)



![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)

![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)